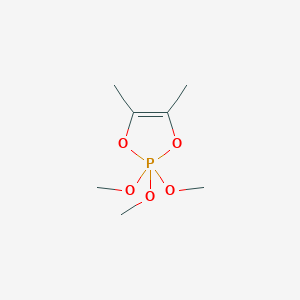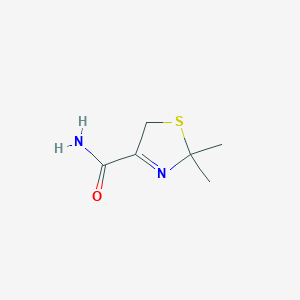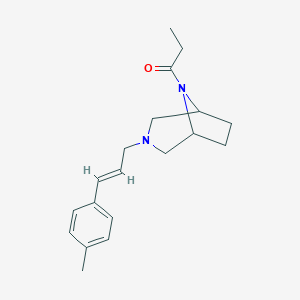
D-Alanine-3-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Alanine-3-13C is a stable isotope-labeled compound of D-Alanine, where the carbon-13 isotope is incorporated at the third carbon position. This compound is primarily used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways, molecular interactions, and structural analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanine-3-13C typically involves the incorporation of carbon-13 into the alanine molecule. One common method is the chemical synthesis starting from 13C-labeled precursors. For instance, the synthesis can begin with 13C-labeled acetic acid, which undergoes a series of reactions to form the desired this compound. The reaction conditions often involve controlled temperatures and pH to ensure the correct stereochemistry and isotopic incorporation.
Industrial Production Methods: Industrial production of this compound may involve microbial fermentation processes using genetically modified microorganisms that can incorporate carbon-13 into the alanine structure. These processes are optimized for high yield and purity, often involving fermentation in bioreactors followed by purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: D-Alanine-3-13C can undergo various chemical reactions, including:
Oxidation: Conversion to pyruvate through oxidative deamination.
Reduction: Reduction to alaninol under specific conditions.
Substitution: Amino group substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like hydrogen peroxide or enzymatic oxidation using alanine dehydrogenase.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like acyl chlorides or anhydrides for acylation reactions.
Major Products:
Oxidation: Pyruvate.
Reduction: Alaninol.
Substitution: Various N-substituted alanine derivatives.
Scientific Research Applications
D-Alanine-3-13C is extensively used in scientific research due to its isotopic labeling, which provides unique insights into various biological and chemical processes:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Helps in tracing metabolic pathways and understanding enzyme mechanisms.
Medicine: Utilized in metabolic studies and drug development to track the distribution and metabolism of pharmaceuticals.
Industry: Applied in the production of labeled compounds for research and development purposes.
Mechanism of Action
The mechanism of action of D-Alanine-3-13C involves its incorporation into metabolic pathways where it can be tracked using NMR or mass spectrometry. The carbon-13 label allows for precise monitoring of its transformation and interaction with other molecules. In biological systems, it can be used to study the activity of enzymes such as alanine racemase and alanine dehydrogenase, providing insights into their catalytic mechanisms and substrate interactions.
Comparison with Similar Compounds
L-Alanine-3-13C: The L-enantiomer of alanine labeled with carbon-13 at the third position.
D-Alanine-13C3: D-Alanine labeled with carbon-13 at all three carbon positions.
DL-Alanine-3-13C: A racemic mixture of D- and L-Alanine labeled with carbon-13 at the third position.
Uniqueness: D-Alanine-3-13C is unique due to its specific isotopic labeling and stereochemistry, which makes it particularly useful for studying D-specific metabolic pathways and enzyme interactions. Its distinct labeling at the third carbon position allows for detailed structural and functional analysis that is not possible with non-labeled or differently labeled analogs.
Properties
IUPAC Name |
(2R)-2-amino(313C)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m1/s1/i1+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-DOCFYQGNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480396 |
Source


|
| Record name | D-Alanine-3-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133665-48-2 |
Source


|
| Record name | D-Alanine-3-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














